ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate

Description

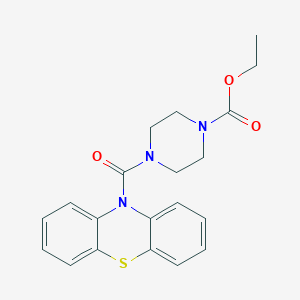

Ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate (CAS 432497-13-7) is a phenothiazine-piperazine hybrid compound with the molecular formula C₂₀H₂₁N₃O₃S and a molar mass of 383.46 g/mol . Its structure comprises a phenothiazine moiety connected via a carbonyl group to a piperazine ring, which is further substituted with an ethyl carboxylate group. Phenothiazines are known for their antipsychotic and antihistaminic activities, while piperazine derivatives often modulate receptor binding due to their nitrogen-rich, flexible framework.

Synthesis of this compound likely involves nucleophilic substitution or coupling reactions between a chloro-phenothiazine derivative and ethyl 1-piperazinecarboxylate, as seen in analogous syntheses of related phenothiazine-piperazine hybrids (e.g., ).

Properties

IUPAC Name |

ethyl 4-(phenothiazine-10-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-2-26-20(25)22-13-11-21(12-14-22)19(24)23-15-7-3-5-9-17(15)27-18-10-6-4-8-16(18)23/h3-10H,2,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECSYSPEQVAWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate typically involves the reaction of phenothiazine derivatives with piperazine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial, antitumor, and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and other diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical differences between ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate and related compounds:

| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Key Substituents on Piperazine | Key Features |

|---|---|---|---|---|

| This compound (432497-13-7) | C₂₀H₂₁N₃O₃S | 383.46 | Ethyl carboxylate | Enhanced solubility due to polar carboxylate; potential for esterase-mediated metabolism |

| 4-(4-Methoxyphenyl)piperazin-1-ylmethanone (667873-99-6) | C₂₄H₂₃N₃O₂S | 417.52 | 4-Methoxyphenyl | Increased lipophilicity; methoxy group may enhance CNS penetration |

| 1-(2-Chloro-10H-phenothiazin-10-yl)-2-(4-(4-methoxybenzyl)piperazin-1-yl)ethan-1-one (Compound 10, ) | C₂₆H₂₆ClN₃O₂S | 508.48 | 4-Methoxybenzyl | Chlorophenothiazine enhances electron-withdrawing effects; bulky benzyl group may reduce solubility |

| 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (180576-05-0) | C₂₁H₂₂N₂O₄ | 366.41 | Fluorenylmethyl (Fmoc) | Designed for peptide synthesis; Fmoc group enables reversible protection |

| Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1096849-67-0) | C₁₃H₁₇N₃O₄ | 291.30 | 4-Nitrophenyl | Nitro group introduces strong electron-withdrawing effects; likely lower metabolic stability |

Pharmacological Implications

- Receptor Binding : Piperazine substituents critically influence receptor affinity. For example, 4-methoxyphenyl groups (as in ) are associated with serotonin receptor (5-HT) modulation, while ethyl carboxylates may target histamine or dopamine receptors due to their polar nature .

- In contrast, nitro or chlorinated derivatives (e.g., ) may form reactive intermediates, raising toxicity concerns .

Physicochemical Properties

- Solubility : The target compound’s ethyl carboxylate likely improves aqueous solubility compared to analogs with bulky aryl groups (e.g., ). However, its molar mass (383.46 g/mol) is lower than that of methoxybenzyl-substituted derivatives (e.g., 508.48 g/mol in ), suggesting better permeability .

Biological Activity

Ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate is a compound of interest due to its potential biological activities, particularly as an inhibitor of histone deacetylase (HDAC). This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 383.5 g/mol. The structure includes a phenothiazine moiety, which is known for various pharmacological properties.

Histone Deacetylase Inhibition : this compound acts primarily as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, the compound promotes a more relaxed chromatin structure, enhancing gene expression associated with cell cycle regulation and apoptosis.

Anticancer Properties

Research indicates that HDAC inhibitors like this compound have significant anticancer effects. They induce cell cycle arrest and apoptosis in various cancer cell lines:

- Cell Lines Tested : Studies have shown efficacy against breast cancer (MCF-7), prostate cancer (PC3), and leukemia (HL-60) cell lines.

- Mechanisms Observed : Increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins were noted, suggesting a shift in the balance towards apoptosis.

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 5.2 | Apoptosis |

| PC3 | 4.8 | Cell Cycle Arrest |

| HL-60 | 6.0 | Apoptosis |

Other Biological Activities

In addition to anticancer properties, the compound exhibits:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, although further research is necessary to quantify this effect.

- Neuroprotective Effects : The phenothiazine structure is associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative disorders.

Case Studies and Research Findings

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls. These studies highlighted the compound's potential as part of combination therapies for enhanced efficacy.

- Clinical Relevance : Ongoing clinical trials are evaluating the safety and efficacy of this compound in treating various cancers, focusing on its role as an adjunct therapy to existing chemotherapeutics.

- Mechanistic Insights : Research has identified that the compound alters histone acetylation patterns significantly, leading to changes in gene expression profiles associated with tumor suppression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.